Glycerol-1,1,2,3,3-d5
Overview
Description
Glycerol-1,1,2,3,3-d5, also known as deuterated glycerol, is a stable isotope-labeled compound where five hydrogen atoms in the glycerol molecule are replaced by deuterium atoms. This compound is primarily used in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties. It has the molecular formula C3H3D5O3 and a molecular weight of 97.12 g/mol .
Scientific Research Applications
Glycerol-1,1,2,3,3-d5 is widely used in scientific research due to its unique properties:
Chemistry: It is used as an internal standard in NMR spectroscopy to study chemical reaction mechanisms and compound structures.
Biology: It is employed in metabolic studies to trace biochemical pathways involving glycerol.
Medicine: It is used in clinical studies to investigate metabolic disorders and the pharmacokinetics of glycerol-based drugs.
Industry: It is utilized in the production of deuterated compounds for various industrial applications, including the development of new materials and pharmaceuticals
Mechanism of Action
Target of Action
Glycerol-1,1,2,3,3-d5, also known as deuterated glycerol, is a variant of glycerol where all the hydrogen atoms are replaced by deuterium . It primarily targets enzymes involved in the metabolic breakdown of triacylglycerols, such as lipase .
Mode of Action
The interaction of this compound with its targets involves a series of biochemical transformations. For instance, in the case of lipase, the deprotonated serine adds to a carbonyl group of a triacylglycerol to give a tetrahedral intermediate, which expels a diacylglycerol as a leaving group and produces an acyl enzyme .
Biochemical Pathways
The metabolic breakdown of triacylglycerols begins with their hydrolysis in the stomach and small intestine to yield glycerol plus fatty acids . The fatty acids are transported to mitochondria and degraded to acetyl CoA, while the glycerol is carried to the liver for further metabolism . In the liver, glycerol is first phosphorylated by reaction with ATP and then oxidized by NAD+ .
Pharmacokinetics
It is known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of this compound action is the production of metabolic intermediates such as acetyl CoA and NAD+, which are crucial for various biochemical processes .
Action Environment
Environmental factors such as glycerol and 1,3-propanediol concentrations, accumulation of 3-hydroxypropionaldehyde, and by-product synthesis can affect the biosynthesis of 1,3-propanediol from glycerol . For instance, the supplementation of 150 mmol l −1 glycerol caused a shift in NADH flux from ethanol to 1,3‐PDO production, whereas 300 mol l −1 glycerol negatively affected the regeneration of NAD+ via 1,3‐PDO production .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycerol-1,1,2,3,3-d5 is typically synthesized through the deuteration of glycerol. The process involves the exchange of hydrogen atoms in glycerol with deuterium atoms using deuterium oxide (D2O) as the deuterium source. This can be achieved through batch or solution-phase deuterium exchange or solid-phase extraction deuteration methods .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, ensuring that the final product meets the required isotopic purity standards. The reaction conditions typically include controlled temperature and pressure to facilitate efficient deuterium exchange .
Chemical Reactions Analysis
Types of Reactions: Glycerol-1,1,2,3,3-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form deuterated glyceraldehyde and dihydroxyacetone.
Reduction: It can be reduced to form deuterated propanediol.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Deuterated glyceraldehyde and dihydroxyacetone.
Reduction: Deuterated propanediol.
Substitution: Various deuterated derivatives depending on the substituent introduced.
Comparison with Similar Compounds
Glycerol-2,2,3,3-d4: Another deuterated glycerol with four deuterium atoms.
Glycerol-1,2,3-13C3: A glycerol molecule labeled with carbon-13 isotopes.
Ethylene glycol-d4: A deuterated form of ethylene glycol with four deuterium atoms .
Uniqueness: Glycerol-1,1,2,3,3-d5 is unique due to the specific placement of deuterium atoms, which provides distinct NMR signals compared to other deuterated glycerols. This makes it particularly valuable in studies requiring precise isotopic labeling and tracking .
Properties
IUPAC Name |
1,1,2,3,3-pentadeuteriopropane-1,2,3-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1D2,2D2,3D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDCQBHIVMGVHV-UXXIZXEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472007 | |
Record name | Glycerol-1,1,2,3,3-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62502-71-0 | |
Record name | Glycerol-1,1,2,3,3-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using Glycerol-1,1,2,3,3-d5 in the synthesis of domiodol?
A1: this compound is a deuterated form of glycerol, where five specific hydrogen atoms are replaced with deuterium isotopes. Utilizing this compound as a starting material in the synthesis described by [] allows for the production of pentadeuterated domiodol, meaning domiodol with five deuterium atoms incorporated into its structure.
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